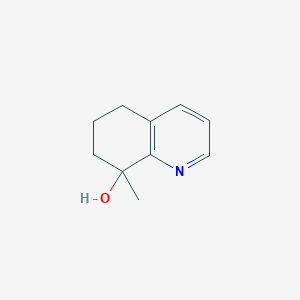
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a pyridine ring substituted with a methoxymethoxy group and a methyl group, along with a propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with methoxymethyl chloride in the presence of a base to form 2-methyl-5-(methoxymethoxy)pyridine. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-one.
Reduction: 2-(5-(Methoxymethoxy)-2-methylpiperidin-4-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group may enhance its binding affinity and selectivity for certain targets, while the propan-2-ol moiety can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(5-Hydroxy-2-methylpyridin-4-yl)propan-2-ol: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.
2-(5-Methoxy-2-methylpyridin-4-yl)propan-2-ol: Contains a methoxy group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Uniqueness
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential for specific applications in research and industry.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-[5-(methoxymethoxy)-2-methylpyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-8-5-9(11(2,3)13)10(6-12-8)15-7-14-4/h5-6,13H,7H2,1-4H3 |
InChI 键 |
MOXLMIVLPQIZKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)OCOC)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


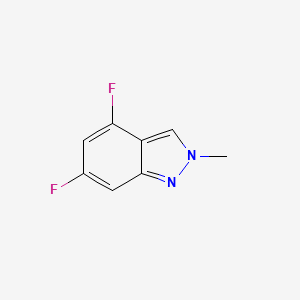
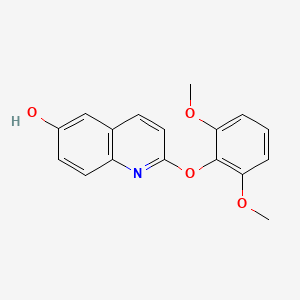

![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
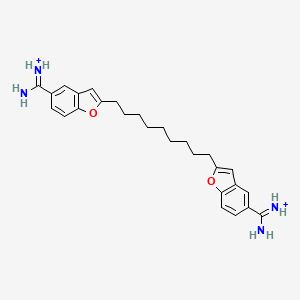
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
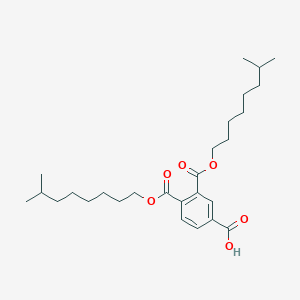
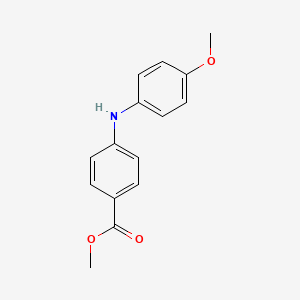
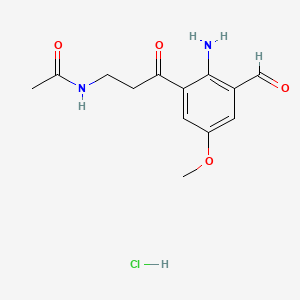
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
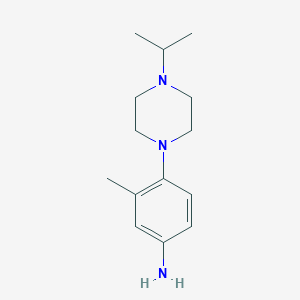
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
